molecular formula C10H11BrN4 B1526572 5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine CAS No. 1248508-98-6

5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine

Cat. No. B1526572
M. Wt: 267.13 g/mol
InChI Key: YJEXEEGRSUBCHW-UHFFFAOYSA-N
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Description

“5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is a heterocyclic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The empirical formula of “5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is C7H5BrN4 . Its molecular weight is 225.05 . The SMILES string representation of the molecule is Brc1cnc (nc1)-n2ccnc2 .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” is a solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

    Pharmaceuticals and Therapeutics

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contain an imidazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

    Synthesis of Novel Compounds

    • Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
    • Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
    • This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

    Antiviral and Anti-inflammatory

    • Imidazole derivatives possess various biological activities, including antiviral and anti-inflammatory . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various diseases .

    Anticancer and Anti-HIV

    • Imidazole derivatives also show potential in the treatment of cancer and HIV . The unique chemical structure of imidazole allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents .

    Chemical Synthesis

    • Imidazole is used in the synthesis of various chemical compounds . For example, it is used in the synthesis of thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .

    Development of Optically Active Tertiary Phosphines

    • Imidazole is also used in the development of optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .

    Antimicrobial and Antitubercular

    • Imidazole derivatives have been found to possess antimicrobial and antitubercular activities . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various infectious diseases .

    Antidiabetic and Antimalarial

    • Imidazole derivatives also show potential in the treatment of diabetes and malaria . The unique chemical structure of imidazole allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents .

    Anticholinesterase Activities

    • Imidazole derivatives have been found to possess anticholinesterase activities . This property has led to the development of a variety of indole derivatives that are used in the treatment of various neurological disorders .
  • Imidazole derivatives have been found to possess anti-allergic and antipyretic activities . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various allergic reactions and fever conditions .
  • Imidazole derivatives have been found to possess antioxidant and anti-amoebic activities . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various oxidative stress conditions and amoebic infections .
  • Imidazole derivatives have been found to possess antihelmintic and antifungal activities . These properties have led to the development of a variety of indole derivatives that are used in the treatment of various helminthic and fungal infections .

Future Directions

The future directions for “5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine” could involve exploring its potential biological activities and developing new drugs based on its structure. As imidazole has become an important synthon in the development of new drugs , this compound could also have potential applications in drug development.

properties

IUPAC Name

5-bromo-N-(2-imidazol-1-ylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-9-1-2-10(14-7-9)13-4-6-15-5-3-12-8-15/h1-3,5,7-8H,4,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEXEEGRSUBCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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